molecular formula C6H10O3 B8743823 2-Propanone, 1-(1-oxopropoxy)- CAS No. 72845-79-5

2-Propanone, 1-(1-oxopropoxy)-

Cat. No. B8743823
M. Wt: 130.14 g/mol
InChI Key: QCSKTFWPHGNBOR-UHFFFAOYSA-N
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Patent
US07605276B2

Procedure details

To a solution of hydroxyacetone (190 g, 2.56 mol) and pyridine (210 ml, 2.6 mol) in ethyl acetate (1 L), propionyl chloride (197 g, 2.1 mol) was added dropwise at 5° C. The reaction liquid was stirred at room temperature for one hour, and then poured into water (700 ml). After phase separation, the organic layer was washed twice with a 1−N aqueous hydrochloric acid (700 ml), twice with water (700 ml), and once with saturated brine (500 ml), and dried over magnesium sulfate. After the magnesium sulfate was filtered out, the solvent was distilled off under reduced pressure, to obtain propionyloxyacetone (177 g, 1.36 mol). The thus-obtained propionyloxyacetone was used in the next process, without further purification.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3](=[O:5])[CH3:4].N1C=CC=CC=1.[C:12](Cl)(=[O:15])[CH2:13][CH3:14].O>C(OCC)(=O)C>[C:12]([O:1][CH2:2][C:3](=[O:5])[CH3:4])(=[O:15])[CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
OCC(C)=O
Name
Quantity
210 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
197 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic layer was washed twice with a 1−N aqueous hydrochloric acid (700 ml), twice with water (700 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with saturated brine (500 ml), and dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the magnesium sulfate was filtered out
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)(=O)OCC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.36 mol
AMOUNT: MASS 177 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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